4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Lipophilicity logP Membrane Permeability

4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole (CAS 2034536-67-7) is a synthetic small molecule belonging to the benzo[c][1,2,5]thiadiazole sulfonylpiperidine class. It comprises a benzothiadiazole core linked via a sulfonyl bridge to a 2-substituted piperidine bearing a tert-butylthiomethyl group.

Molecular Formula C16H23N3O2S3
Molecular Weight 385.56
CAS No. 2034536-67-7
Cat. No. B2420093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
CAS2034536-67-7
Molecular FormulaC16H23N3O2S3
Molecular Weight385.56
Structural Identifiers
SMILESCC(C)(C)SCC1CCCCN1S(=O)(=O)C2=CC=CC3=NSN=C32
InChIInChI=1S/C16H23N3O2S3/c1-16(2,3)22-11-12-7-4-5-10-19(12)24(20,21)14-9-6-8-13-15(14)18-23-17-13/h6,8-9,12H,4-5,7,10-11H2,1-3H3
InChIKeyDETJNDHHTXRXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole – Structural and Physicochemical Baseline for Procurement Evaluation


4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole (CAS 2034536-67-7) is a synthetic small molecule belonging to the benzo[c][1,2,5]thiadiazole sulfonylpiperidine class. It comprises a benzothiadiazole core linked via a sulfonyl bridge to a 2-substituted piperidine bearing a tert-butylthiomethyl group. Its molecular formula is C₁₆H₂₃N₃O₂S₃ (MW 385.56 g/mol), with a calculated logP of 3.28, topological polar surface area (tPSA) of 52 Ų, hydrogen bond acceptor count of 4, and zero hydrogen bond donors [1]. The compound is currently catalogued primarily as a research chemical, with no reported bioactivity in ChEMBL as of the latest database release [1].

Why 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole Cannot Be Replaced by Generic Benzo[c][1,2,5]thiadiazole Analogs


Generic substitution within the benzo[c][1,2,5]thiadiazole sulfonylpiperidine class is unreliable due to the profound impact of the piperidine 2-substituent on molecular recognition, physicochemical properties, and biological activity. The tert-butylthiomethyl group confers a unique steric and lipophilic profile (logP 3.28) compared to oxygen-linked or heteroaryl-substituted analogs, which directly affects membrane permeability, off-target liability, and assay compatibility. Without direct, quantitative comparator data from the same experimental system, even structurally similar compounds cannot be assumed interchangeable [1].

Quantitative Differentiation Evidence for 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole vs. Closest Analogs


Lipophilicity and Predicted Permeability: tert-Butylthiomethyl vs. Thiophen-3-yloxy Analog

The target compound exhibits a calculated logP of 3.28, which is lower than that of the thiophen-3-yloxy analog 4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole, predicted to have a logP >4.0 based on the incremental contribution of the thiophene ring [1]. A logP in the 3–4 range is generally considered more favorable for oral absorption and CNS penetration, while values exceeding 4 often correlate with increased metabolic liability and promiscuous binding. The target compound's logP is further influenced by the absence of hydrogen bond donors and a modest tPSA of 52 Ų, positioning it in a physicochemical space distinct from analogs with oxygen-linked substituents that carry additional hydrogen bond acceptors [1].

Lipophilicity logP Membrane Permeability Drug-Likeness

Hydrogen Bond Donor/Acceptor Profile: Impact on Off-Target Selectivity

The target compound contains zero hydrogen bond donors and four hydrogen bond acceptors (tPSA 52 Ų) [1]. In contrast, closely related analogs such as 4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole possess additional nitrogen atoms in the pyrimidine ring that can act as hydrogen bond acceptors, potentially increasing polar surface area and altering selectivity profiles. The absence of H-bond donors in the target compound reduces the propensity for strong, directional interactions with polar protein pockets, which may be advantageous for targeting hydrophobic binding sites while minimizing off-target activity at kinases and other ATP-binding proteins that require hydrogen bond donor interactions [1].

Hydrogen Bonding Off-Target Activity Selectivity Drug Design

Rotatable Bond Count and Molecular Flexibility: Conformational Restriction vs. Analog with Ether Linker

The target compound contains 4 rotatable bonds, whereas the ether-linked analog 4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is estimated to have 6–7 rotatable bonds due to the additional methyleneoxy bridge and pyrimidine ring rotation [1]. Lower rotatable bond count is associated with reduced conformational entropy penalty upon binding, potentially leading to improved binding affinity and selectivity when the bioactive conformation is pre-organized. This property is particularly relevant for fragment-based drug discovery and target engagement studies where ligand efficiency is critical [1].

Conformational Flexibility Entropy Binding Affinity Molecular Recognition

Recommended Procurement Scenarios for 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole Based on Physicochemical Differentiation


CNS-Penetrant Probe Development Requiring Low Hydrogen Bond Donor Count

When designing brain-penetrant chemical probes, the absence of hydrogen bond donors (HBD = 0) and a moderate tPSA (52 Ų) reduce the likelihood of active efflux by P-glycoprotein and improve passive diffusion across the blood-brain barrier [1]. The target compound is preferable over analogs with additional H-bond donors or higher tPSA that may limit CNS exposure.

Hydrophobic Pocket Targeting in Fragment-Based Drug Discovery

The tert-butylthiomethyl group provides a compact, lipophilic moiety (logP 3.28) suitable for engaging hydrophobic sub-pockets in target proteins. Combined with only 4 rotatable bonds, the compound offers a favorable entropy profile for fragment linking or merging strategies, unlike more flexible ether-linked analogs that incur greater conformational penalties [1].

Negative Control or Inactive Comparator for Sulfonylpiperidine Benzothiadiazole Libraries

Because no bioactivity is currently reported in ChEMBL [1], the compound may serve as a negative control or inactive baseline in screening campaigns aiming to establish structure-activity relationships for this chemotype. Its well-defined physicochemical properties allow normalization of assay artifacts arising from lipophilicity or aggregation.

Synthetic Intermediate for Diversification at the tert-Butylthio Moiety

The tert-butylthio group can be selectively oxidized to sulfoxide or sulfone, or cleaved to reveal a free thiol for further conjugation. This synthetic handle, combined with the stable benzothiadiazole core, makes the compound a versatile intermediate for generating focused libraries with controlled variations in oxidation state and steric bulk [1].

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